molecular formula C11H15NO6 B14598365 2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid CAS No. 61083-21-4

2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid

Cat. No.: B14598365
CAS No.: 61083-21-4
M. Wt: 257.24 g/mol
InChI Key: GEKGSRXTMJWCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring. The compound also contains an ethoxy group and a methylcarbamic acid moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the reaction of 1,3-benzodioxole with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group. This is followed by the reaction with methyl isocyanate to form the methylcarbamic acid moiety. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy and methylcarbamic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of pesticides and other agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure but lacking the ethoxy and methylcarbamic acid groups.

    2,2-Dimethyl-1,3-benzodioxol-4-ol: A compound with a similar core structure but different substituents.

    Bendiocarb: A related compound used as a pesticide with a similar carbamate structure.

Uniqueness

2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and methylcarbamic acid moiety make it versatile for various applications, distinguishing it from other benzodioxole derivatives.

Properties

CAS No.

61083-21-4

Molecular Formula

C11H15NO6

Molecular Weight

257.24 g/mol

IUPAC Name

2-ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid

InChI

InChI=1S/C9H10O4.C2H5NO2/c1-2-11-9-12-7-5-3-4-6(10)8(7)13-9;1-3-2(4)5/h3-5,9-10H,2H2,1H3;3H,1H3,(H,4,5)

InChI Key

GEKGSRXTMJWCFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1OC2=CC=CC(=C2O1)O.CNC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.